Bzl-D-met-ome hcl
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Overview
Description
It is a white crystalline powder with a melting point of 109 - 112 °C . This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride typically involves the protection of functional groups and the formation of peptide bonds. One common method is solution phase peptide synthesis, where the Nα-amine group of the acylating component and the carboxyl group of the second amino acid component are protected . The coupling step requires activation of the carboxylic acid moiety of the acylating compound.
Industrial Production Methods
Industrial production of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity. The compound is typically stored at 0 - 8 °C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptide analogs.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound may also modulate signaling pathways through its interaction with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methyl-L-methionine methyl ester hydrochloride
- N-Benzyl-N-methyl-D-alanine methyl ester hydrochloride
- N-Benzyl-N-methyl-L-alanine methyl ester hydrochloride
Uniqueness
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the D-methionine moiety distinguishes it from its L-isomer counterparts, which can result in different biological activities and interactions.
Biological Activity
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride (Bzl-D-met-ome HCl) is a compound of significant interest in various fields, including organic chemistry, biology, and medicine. Its biological activity is primarily linked to its role in protein synthesis, enzyme interactions, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound is characterized by its structural components: a benzyl group, a methyl group, and a D-methionine moiety. This compound is typically synthesized through methods involving the protection of functional groups to facilitate peptide synthesis. It serves as a building block in organic synthesis and peptide chemistry, showing versatility in producing various peptide analogs.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It acts as a substrate for enzymes involved in methionine metabolism, influencing protein synthesis and cellular functions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating various signaling pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Protein Synthesis
- This compound plays a role in the incorporation of methionine into peptides during protein synthesis. Its structure allows it to participate effectively in translation processes within cells.
2. Enzyme Interactions
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect protease activity, which is crucial for protein degradation and turnover.
3. Therapeutic Applications
- Preliminary studies suggest potential therapeutic applications in drug development, particularly as a precursor for synthesizing biologically active peptides that could be used in treating various diseases .
Case Study 1: Enzyme Inhibition
A study conducted by Chen et al. (1986) demonstrated that this compound could selectively inhibit certain proteases, leading to enhanced optical purity in amino acid preparations. The results indicated that the compound's inhibitory effects were significantly stronger than those observed with other methionine derivatives .
Case Study 2: Protein Interaction Studies
Research published in the Journal of Organic Chemistry highlighted the role of this compound in mediating protein-protein interactions. The study utilized surface plasmon resonance techniques to quantify binding affinities between the compound and target proteins, revealing critical insights into its potential as a modulator in biochemical pathways .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Protein Synthesis | Incorporation into peptides | , |
Enzyme Inhibition | Inhibition of specific proteases | , |
Therapeutic Potential | Precursor for biologically active peptides | , |
Table 2: Enzyme Interaction Data
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELBNOHMQZOBAL-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCSC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-12-0 |
Source
|
Record name | D-Methionine, N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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